molecular formula C8H8INO2 B1375892 Methyl 4-amino-2-iodobenzoate CAS No. 98546-30-6

Methyl 4-amino-2-iodobenzoate

Cat. No.: B1375892
CAS No.: 98546-30-6
M. Wt: 277.06 g/mol
InChI Key: HFUFVDKYNJFXIE-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-iodobenzoate: is an organic compound with the molecular formula C8H8INO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with an amino group at the 4-position and an iodine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-amino-2-iodobenzoate can be synthesized through a multi-step process. One common method involves the iodination of methyl 4-aminobenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 2-position of the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-2-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under appropriate conditions.

    Sonogashira Coupling: Palladium catalysts and copper co-catalysts are commonly used in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products like methyl 4-amino-2-azidobenzoate or methyl 4-amino-2-cyanobenzoate can be formed.

    Coupling Products: Complex molecules with extended conjugation or additional functional groups.

    Oxidation and Reduction Products: Nitro derivatives or reduced amines.

Scientific Research Applications

Chemistry: Methyl 4-amino-2-iodobenzoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It can be used in the synthesis of drugs targeting specific enzymes or receptors.

Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of methyl 4-amino-2-iodobenzoate depends on its specific application. In general, the compound can interact with biological molecules through its amino and iodine substituents. The amino group can form hydrogen bonds, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

    Methyl 4-amino-3-iodobenzoate: Similar structure but with the iodine atom at the 3-position.

    Methyl 4-iodobenzoate: Lacks the amino group, making it less versatile in certain reactions.

    Methyl 4-amino-2-bromobenzoate: Bromine instead of iodine, affecting reactivity and physical properties.

Uniqueness: Methyl 4-amino-2-iodobenzoate is unique due to the presence of both an amino group and an iodine atom on the benzene ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

methyl 4-amino-2-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUFVDKYNJFXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80760554
Record name Methyl 4-amino-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80760554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98546-30-6
Record name Methyl 4-amino-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80760554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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